REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([N+:11]([O-])=O)[CH:5]=[CH:4][CH:3]=1>[Pd]>[NH2:11][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[C:7]=1[C:8]([OH:10])=[O:9]
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Name
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|
Quantity
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150 mL
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Type
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reactant
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Smiles
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CC1=CC=CC(=C1C(=O)O)[N+](=O)[O-]
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Name
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|
Quantity
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1.4 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the hydrogenation reaction
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Type
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CUSTOM
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Details
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was conducted at atmospheric temperature and pressure (hydrogen consumption 5.3 1)
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Name
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|
Type
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product
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Smiles
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NC1=C(C(=O)O)C(=CC=C1)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.12 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 127.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |